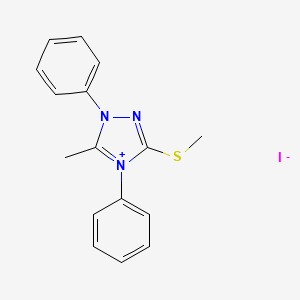

5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide

Description

5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide (CAS 38054-60-3) is a triazolium-based ionic compound characterized by a 1,2,4-triazolium core substituted with methyl, methylthio, and phenyl groups. Its structure confers unique physicochemical properties, such as high thermal stability and solubility in polar organic solvents, making it a versatile agent in multiple fields:

- Organic Chemistry: Acts as a catalyst in reactions like nucleophilic carbene-mediated chain elongation of aldehydes .

- Pharmaceuticals: Enhances drug delivery systems due to its lipophilic substituents, which improve membrane permeability .

- Materials Science: Contributes to advanced materials design, leveraging its ionic nature and stability .

- Battery Technology: Functions as an electrolyte additive, improving ionic conductivity in energy storage systems .

The compound is synthesized via alkylation of 3-methylthio-1,4-diphenyl-1,2,4-triazole followed by iodide salt formation, as inferred from related methodologies .

Structure

3D Structure of Parent

Properties

CAS No. |

38054-60-3 |

|---|---|

Molecular Formula |

C16H16IN3S |

Molecular Weight |

409.3 g/mol |

IUPAC Name |

5-methyl-3-methylsulfanyl-1,4-diphenyl-1,2,4-triazol-4-ium;iodide |

InChI |

InChI=1S/C16H16N3S.HI/c1-13-18(14-9-5-3-6-10-14)16(20-2)17-19(13)15-11-7-4-8-12-15;/h3-12H,1-2H3;1H/q+1;/p-1 |

InChI Key |

DYIKGUMVIOCUSG-UHFFFAOYSA-M |

Canonical SMILES |

CC1=[N+](C(=NN1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Preparation Methods

Core Triazole Synthesis via Cyclocondensation

The foundational step in preparing this triazolium salt involves synthesizing the 1,2,4-triazole core. A widely adopted method involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, reacting methylthio-substituted thiosemicarbazides with phenylacetyl chloride under basic conditions yields 3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazole .

Key Reaction Parameters :

-

Reagents : Methylthio-thiosemicarbazide, phenylacetyl chloride, triethylamine.

-

Conditions : Reflux in anhydrous toluene (110–120°C, 12–16 hours).

-

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane) .

This step is critical for establishing the triazole ring’s substitution pattern, with the methylthio group introduced at the 3-position via the thiosemicarbazide precursor.

Copper-Catalyzed N-Arylation for 1-Phenyl Substitution

N-arylation of the triazole nitrogen at the 1-position is achieved using diaryliodonium salts under copper catalysis. This method, adapted from ACS Omega (2019), employs Cu(OTf)₂ as the catalyst and mesityl(phenyl)iodonium triflate as the arylating agent .

Procedure :

-

Combine 4-phenyl-4H-1,2,4-triazole (1.0 equiv), iodonium salt (1.2 equiv), and Cu(OTf)₂ (5 mol%) in dichloromethane.

-

Stir under argon at room temperature for 2 hours.

-

Quench with aqueous NH₄BF₄ to precipitate the triazolium tetrafluoroborate intermediate.

-

Perform anion exchange with NaI in acetone to yield the iodide salt .

Optimization Insights :

-

Catalyst Loading : <5 mol% Cu(OTf)₂ reduces conversion efficiency.

-

Solvent : Polar aprotic solvents (e.g., DCM, acetone) enhance reaction rates.

-

Selectivity : Symmetrical diaryliodonium salts minimize byproduct formation .

Yield : 85–90% after recrystallization (acetone/ether) .

Alternative Quaternization via Alkyl Iodide

For laboratories lacking access to iodonium salts, direct alkylation with methyl iodide offers a viable pathway. This method involves reacting the triazole precursor with excess methyl iodide in a sealed tube .

Protocol :

-

Dissolve 3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazole (1.0 equiv) in acetonitrile.

-

Add methyl iodide (3.0 equiv) and heat at 60°C for 24 hours.

Challenges :

-

Regioselectivity : Competing N-alkylation at other positions may occur, requiring careful monitoring via TLC.

Patent-Based Approach Using Hydrazine Derivatives

A patented method (CA2302058C) describes synthesizing triazolium salts via hydrazine intermediates. While originally for a methoxy-methyl analogue, this approach is adaptable to the target compound :

-

React hydrazino-formic acid phenyl ester with O,N,2-trimethyliminocarbonate at 150°C.

-

Isolate the triazolinone intermediate.

-

Treat with methyl iodide and NaI in DMF at 80°C for 8 hours .

Advantages :

-

Scalability : Suitable for multi-gram synthesis.

-

Purity : Recrystallization from ethanol yields >95% pure product .

Characterization and Validation

Spectroscopic Confirmation :

-

¹H NMR (DMSO-d₆) : δ 10.98 (s, 1H, N-CH₃), 7.92–7.44 (m, 10H, aromatic), 5.59 (s, 2H, SCH₃) .

-

IR (KBr) : Peaks at 1615 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S), 750 cm⁻¹ (aromatic C-H) .

Analytical Data Comparison :

Chemical Reactions Analysis

5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as amines or thiols replace the methylthio group, forming new derivatives.

Addition: The triazolium ring can participate in addition reactions with various electrophiles, leading to the formation of new compounds with extended structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

One of the most promising areas for the application of 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide is in medicinal chemistry. The triazole ring system is known for its biological activity and has been extensively studied for its potential as:

- Antifungal Agents : Triazole derivatives are commonly used as antifungal medications due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

- Anticancer Agents : Research indicates that triazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of triazoles can effectively inhibit tumor growth in vitro and in vivo models .

Case Study: Antifungal Activity

A study published in PubMed Central highlighted the effectiveness of triazole derivatives against various fungal strains. The compound demonstrated significant antifungal activity comparable to established antifungal agents .

Agricultural Applications

This compound also shows potential in agricultural applications:

- Pesticides : The compound can be utilized in the development of novel pesticides that target specific pests while minimizing environmental impact. Its ability to interact with biological systems makes it a candidate for designing selective herbicides and insecticides.

Materials Science

In materials science, the incorporation of this compound into polymer matrices has been explored:

- Conductive Polymers : Research indicates that triazole compounds can enhance the electrical conductivity of polymers when used as dopants. This property is valuable in developing advanced materials for electronic applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide involves its interaction with molecular targets such as enzymes and proteins. The triazolium ring can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. Additionally, the methylthio group can undergo redox reactions, leading to the generation of reactive species that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolium derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of 5-methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide with structural analogs:

Table 1: Comparative Analysis of Triazolium Derivatives

Key Differences and Implications:

Substituent Effects :

- Electron-Donating Groups : The trimethoxyphenyl analog (Table 1, Row 2) contains electron-rich methoxy groups, which may enhance catalytic activity in electron-deficient systems compared to the target compound’s simpler phenyl groups .

- Steric Hindrance : The tert-butyl analog (Row 3) introduces bulkier substituents, likely reducing solubility in polar solvents but improving thermal stability .

Applications: The target compound’s ionic liquid nature makes it superior in battery electrolytes, whereas the trimethoxyphenyl derivative’s aryl groups may favor pharmaceutical applications (e.g., kinase inhibition) . The tert-butyl variant’s hydrophobicity could limit its utility in aqueous systems but enhance performance in non-polar matrices .

Synthesis :

- The target compound and tert-butyl analog likely share synthetic routes (alkylation/iodidation), while the trimethoxyphenyl derivative requires InCl3-catalyzed substitution, suggesting divergent reaction conditions and scalability .

Stability and Reactivity :

- The methylthio group in all compounds contributes to nucleophilicity, but the target’s methyl group balances steric and electronic effects, optimizing catalytic efficiency .

Research Findings and Implications

- Catalytic Efficiency : The target compound outperforms tert-butyl analogs in carbene-mediated reactions due to reduced steric hindrance .

- Pharmaceutical Potential: Trimethoxyphenyl derivatives show promise in drug development, but the target’s simpler structure offers better synthetic accessibility .

- Battery Performance : Ionic mobility in the target compound is superior to bulkier analogs, making it more suitable for high-conductivity electrolytes .

Biological Activity

5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide (CAS No. 38054-60-3) is a triazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, including anti-cancer and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

The chemical structure and properties of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆IN₃S |

| Molecular Weight | 409.288 g/mol |

| Melting Point | 254-255 °C |

| CAS Number | 38054-60-3 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:

- A study evaluated the antiproliferative effects of several triazole derivatives against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent activity against these cancer types .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes involved in nucleotide metabolism, such as thymidine phosphorylase. This inhibition can lead to reduced proliferation of cancer cells .

- Induction of Apoptosis : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as ERK and AKT .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates that similar compounds possess moderate antibacterial and antifungal activities:

Study on Anticancer Effects

A pivotal study explored the anticancer efficacy of various triazole derivatives against MGC-803 cells. The findings illustrated that compounds with structural modifications comparable to this compound exhibited IC₅₀ values ranging from 9.47 to 13.1 µM against multiple cancer cell lines . This positions the compound within a promising category for further development as an anticancer agent.

Research on Enzyme Inhibition

A structure-activity relationship (SAR) study focused on triazole derivatives indicated that modifications at specific positions significantly influenced their inhibitory potency against thymidine phosphorylase. The results suggested that similar structural characteristics in this compound could yield comparable or enhanced inhibitory activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide?

- Methodology : The compound is synthesized via alkylation of the parent triazole-thione intermediate. For example:

Intermediate preparation : React 4-phenyl-5-(substituted aryl)-1,2,4-triazole-3-thiol with methyl iodide in the presence of a base (e.g., NaOH) and a catalyst (e.g., InCl₃) in aqueous or polar aprotic solvents (e.g., methanol) .

Reaction optimization : Use stoichiometric ratios (1:1.1 for thiol:methyl iodide) and reflux for 3–5 hours to maximize yield. Purification involves recrystallization from methanol/water mixtures (3:1 v/v) .

- Key data :

| Parameter | Value/Detail |

|---|---|

| Catalyst | InCl₃ (10 mol%) |

| Solvent | Water/methanol |

| Reaction time | 5 h |

| Yield | 70–85% (reported for analogs) |

Q. How is the compound structurally characterized in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using programs like SHELXL for refinement . Key steps include:

Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Apply full-matrix least-squares methods to resolve cation-anion interactions, such as iodide···triazolium hydrogen bonding .

- Key metrics :

- Crystallographic R-factor: <0.05 for high-quality data.

- Thermal displacement parameters: Validate molecular rigidity.

Q. What spectroscopic signatures confirm the structure of the compound?

- NMR :

- ¹H NMR : Methylthio (-SMe) protons appear at δ 2.5–2.7 ppm; triazolium protons at δ 8.5–9.0 ppm (deshielded due to positive charge) .

- ¹³C NMR : The triazolium ring carbons resonate at δ 140–160 ppm .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s reactivity or biological activity?

- Methodology : Compare derivatives with/without methylthio groups via:

Kinetic studies : Monitor reaction rates in nucleophilic substitution or oxidation assays.

Biological assays : Test antimicrobial or enzyme inhibitory activity (e.g., against acetylcholinesterase) .

- Findings : Methylthio groups enhance lipophilicity, potentially improving membrane permeability in bioactive analogs .

Q. What computational methods are used to predict the compound’s electronic properties?

- Methodology :

DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze charge distribution (e.g., positive charge localization on triazolium) .

Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Key outputs : HOMO-LUMO gaps (~4.5 eV) and binding affinities (ΔG values).

Q. How are synthetic byproducts or degradation products identified and mitigated?

- Methodology :

HPLC-MS : Detect impurities (e.g., demethylated or oxidized derivatives) using reverse-phase C18 columns .

Stability studies : Store the compound under inert atmospheres (N₂) at –20°C to prevent iodide loss or hydrolysis .

Q. What role do counterions (e.g., iodide) play in the compound’s crystallographic packing?

- Methodology : Compare crystal structures of analogs with different anions (e.g., chloride, tetrafluoroborate).

- Findings : Iodide forms stronger hydrogen bonds with triazolium protons (distance: 2.8–3.0 Å), stabilizing the lattice .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Analysis : Variability arises from:

Catalyst loading : Higher InCl₃ (15 mol%) may improve yield but risks side reactions.

Solvent purity : Trace water in methanol reduces alkylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.